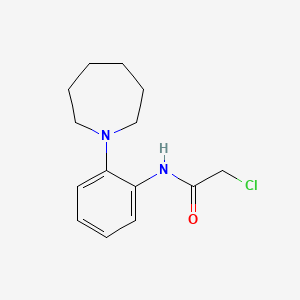

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is a compound that appears to be related to a class of chloroacetamide derivatives with potential applications in various fields, including medicinal chemistry. While the specific compound is not directly studied in the provided papers, the papers do offer insights into similar compounds that can help us understand the chemical behavior and properties that this compound might exhibit.

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the reaction of appropriate amine and acid or acid derivative components. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of this compound by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is often characterized by spectroscopic techniques and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods . These techniques could be applied to determine the molecular structure of this compound, providing insights into its conformation and potential intramolecular interactions.

Chemical Reactions Analysis

Chloroacetamide derivatives can participate in various chemical reactions, often influenced by the presence of functional groups and substituents on the phenyl ring. The papers do not provide specific reactions for this compound, but they do discuss the influence of chlorine substitution on the reactivity of similar compounds . This information can be useful in predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives, such as polarity and potential for intramolecular hydrogen bonding, can be analyzed through experimental and computational methods. For instance, the polarities of certain chloroacetamide derivatives were determined, and their conformational analysis was carried out using dipole moments and quantum chemical calculations . These methods could be used to explore the properties of this compound, including its solubility, stability, and potential biological activity.

Aplicaciones Científicas De Investigación

Metabolism Studies

- Herbicide Metabolism: Chloroacetamide herbicides like acetochlor and alachlor metabolize to compounds including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) in human and rat liver microsomes. This process involves cytochrome P450 isoforms like CYP3A4 and CYP2B6 (Coleman et al., 2000).

Synthesis and Structural Studies

Synthesis of Antibacterial Agents

Derivatives of chloroacetamide, including structures similar to N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Radical Cyclizations

Studies involving radical cyclizations of N-(o-alkenylphenyl)-2,2-dichloroacetamides demonstrate the formation of various cyclic compounds, indicating the versatility of chloroacetamide derivatives in synthetic chemistry (Sato et al., 1991).

Activity Studies

Anticonvulsant Evaluation

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides, related to this compound, have been synthesized and evaluated for anticonvulsant activities, showing promise in this therapeutic area (Ghodke et al., 2017).

Antioxidant Properties

The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally related to the chloroacetamide , shows significant antioxidant properties. This highlights the potential of such compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Safety and Hazards

While specific safety and hazard information for “N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide” is not available, related compounds such as “2-AZEPAN-1-YL-BENZYLAMINE” require the use of personal protective equipment and avoidance of dust formation. In case of fire, a self-contained breathing apparatus is recommended .

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-7-3-4-8-13(12)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGDLBIXXCCOEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355287 |

Source

|

| Record name | N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436087-22-8 |

Source

|

| Record name | 2-Chloro-N-[2-(hexahydro-1H-azepin-1-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)